

# Azapetine: A Comprehensive Technical Guide to its Chemical Properties and Structure

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## Compound of Interest

Compound Name: **Azapetine**

Cat. No.: **B085885**

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## Abstract

**Azapetine** is a vasodilator that has been investigated for its effects on peripheral arterial disease.<sup>[1]</sup> Chemically, it is a dibenz[c,e]azepine derivative. This document provides an in-depth overview of the chemical properties and structure of **azapetine**, intended for a technical audience in the fields of chemical research, pharmacology, and drug development. It includes a summary of its physicochemical properties, details of its mechanism of action as an adrenergic receptor antagonist, and visualizations of its chemical structure and associated signaling pathways.

## Chemical Properties and Structure

**Azapetine**, with the IUPAC name 6-prop-2-enyl-5,7-dihydrobenzo[d][2]benzazepine, is a synthetic compound belonging to the benzazepine class.<sup>[2][3][4]</sup> Its core structure consists of a seven-membered azepine ring fused to two benzene rings.

## Physicochemical Properties

The quantitative physicochemical properties of **azapetine** and its common salt forms are summarized in the table below. While specific experimental data for the melting and boiling points of the free base are not readily available in the cited literature, information for the

phosphate salt has been included. The solubility and pKa values are also not widely reported in publicly available literature.

Property	Value	Source(s)
IUPAC Name	6-prop-2-enyl-5,7-dihydrobenzo[d][2]benzazepine	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Chemical Formula	C <sub>17</sub> H <sub>17</sub> N (free base)	<a href="#">[2]</a> <a href="#">[4]</a>
C <sub>17</sub> H <sub>18</sub> ClN (hydrochloride)	<a href="#">[1]</a>	
C <sub>17</sub> H <sub>20</sub> NO <sub>4</sub> P (phosphate)	<a href="#">[5]</a>	
Molecular Weight	235.33 g/mol (free base)	<a href="#">[2]</a> <a href="#">[4]</a>
271.79 g/mol (hydrochloride)	<a href="#">[1]</a>	
333.32 g/mol (phosphate)	<a href="#">[5]</a>	
CAS Number	146-36-1 (free base)	<a href="#">[4]</a>
65-15-6 (hydrochloride)	<a href="#">[1]</a>	
130-83-6 (phosphate)	<a href="#">[6]</a>	
Melting Point	Not available (free base)	
137-139 °C (phosphate)		
Boiling Point	Not available	
Solubility	Sparingly soluble in aqueous buffers. Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).	<a href="#">[7]</a>
pKa	Not available	
SMILES	C=CCN1CC2=CC=CC=C2C3=CC=CC=C3C1	<a href="#">[4]</a>
InChI	InChI=1S/C17H17N/c1-2-11-18-12-14-7-3-5-9-16(14)17-10-6-4-8-15(17)13-18/h2-10H,1,11-13H2	<a href="#">[4]</a>

InChIKey

NYGHGTMKALXFIA-  
UHFFFAOYSA-N[\[4\]](#)

## Chemical Structure

The chemical structure of **azapetine** is characterized by a tricyclic system where a central seven-membered azepine ring is flanked by two benzene rings. An allyl group is attached to the nitrogen atom of the azepine ring.

Caption: 2D chemical structure of **Azapetine**.

## Experimental Protocols

### Synthesis of the Dibenz[c,e]azepine Core

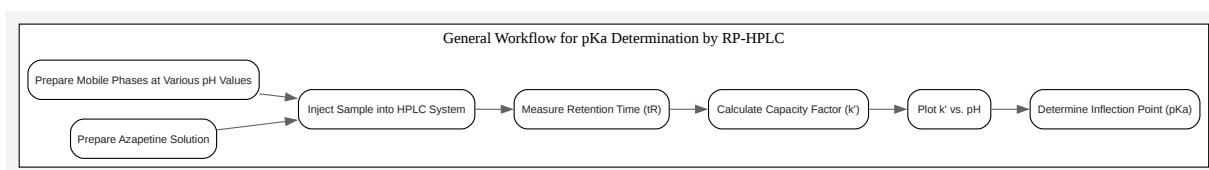
While a specific, detailed experimental protocol for the synthesis of **azapetine** is not readily available in the public domain, the general synthesis of the 6,7-dihydro-5H-dibenz[c,e]azepine core structure has been described. These methods typically involve intramolecular cyclization reactions. One reported strategy involves a Suzuki-Miyaura coupling of 2-bromobenzyl azides with 2-(methoxycarbonyl)phenylboronic acid, followed by a Staudinger reaction and lactam formation, or a one-pot hydrogenation and base-mediated intramolecular lactam formation.<sup>[8]</sup> Another approach involves the photolysis of 6-azido-2,3-dihydrobenzo[b]thiophene in the presence of an amine to yield a thieno[2,3-d]azepine derivative, a related heterocyclic system.<sup>[9]</sup>

## Determination of pKa

The acid-base dissociation constant (pKa) is a critical parameter for understanding the ionization state of a drug at physiological pH. Several analytical methods can be employed for pKa determination.

- **Potentiometric Titration:** This is a common and accurate method for determining the pKa of water-soluble compounds. It involves titrating a solution of the compound with a standard acid or base and monitoring the pH change. For poorly water-soluble substances, the use of co-solvents may be necessary.

- UV-Visible Spectroscopy: This method is suitable for compounds containing a chromophore near the ionization site, where the dissociated and non-dissociated forms exhibit different UV-visible spectra.[10]
- Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The retention time of an ionizable compound in RP-HPLC is dependent on the pH of the mobile phase. By measuring the capacity factor over a range of pH values, a sigmoidal curve is obtained, and the inflection point corresponds to the pKa.[11]



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Caption: Workflow for pKa determination using RP-HPLC.

## Mechanism of Action and Signaling Pathways

**Azapetine** functions as an antagonist at both  $\alpha_1$  and  $\alpha_2$ -adrenergic receptors.[1] This dual antagonism is the basis for its vasodilatory effects.

### $\alpha_1$ -Adrenergic Receptor Antagonism

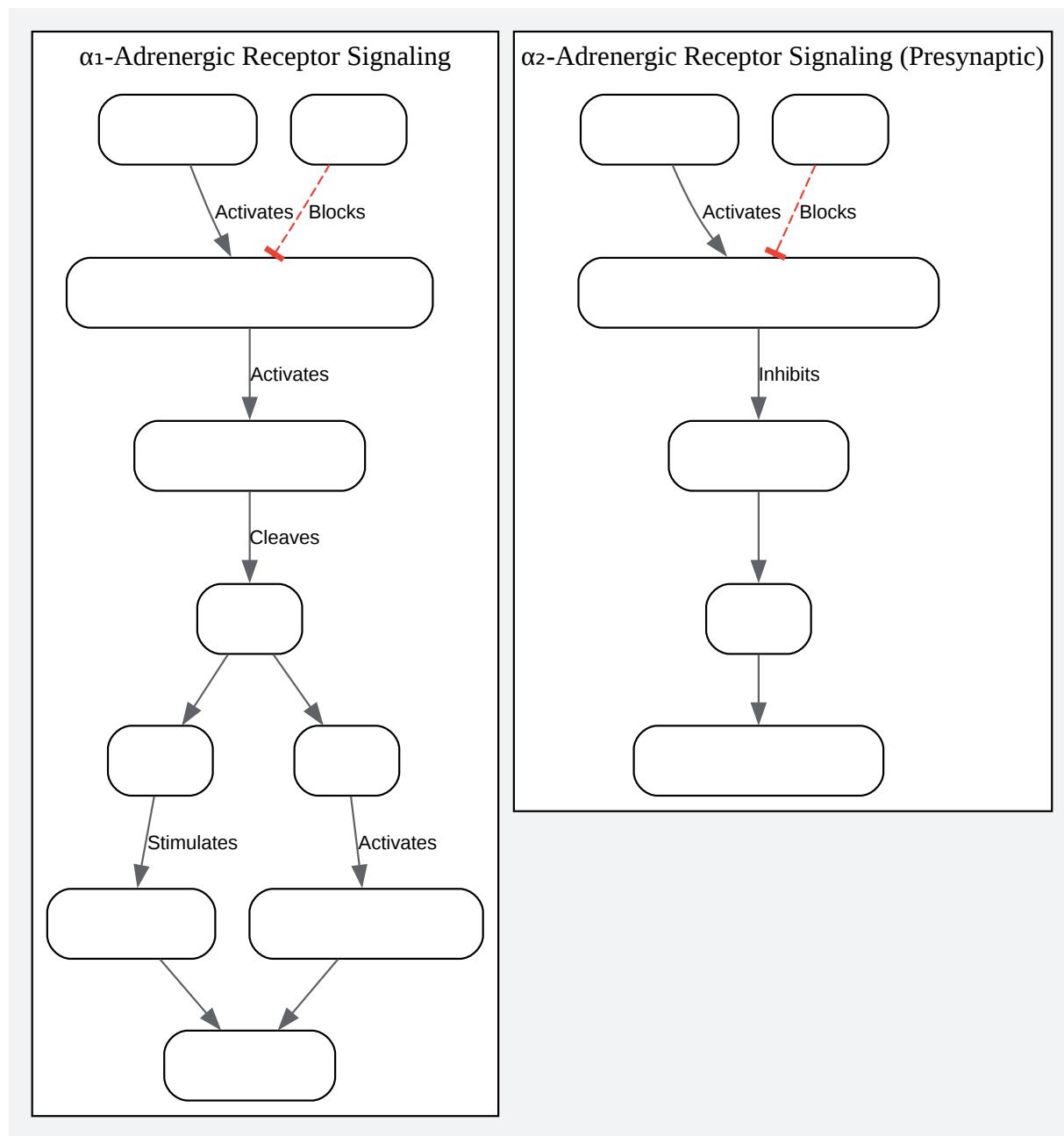
$\alpha_1$ -Adrenergic receptors are Gq protein-coupled receptors.[12] Their activation by endogenous catecholamines like norepinephrine and epinephrine leads to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> mediates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[12] This cascade ultimately leads to smooth muscle contraction and vasoconstriction.

By blocking the  $\alpha_1$ -adrenergic receptor, **azapetine** prevents this signaling cascade, leading to the relaxation of vascular smooth muscle and vasodilation.

### $\alpha_2$ -Adrenergic Receptor Antagonism

$\alpha_2$ -Adrenergic receptors are Gi protein-coupled receptors.[13] They are often located presynaptically on noradrenergic neurons and act as autoreceptors, inhibiting the further release of norepinephrine in a negative feedback loop.[13] Activation of  $\alpha_2$ -receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

**Azapetine**'s antagonism at presynaptic  $\alpha_2$ -receptors blocks this negative feedback, potentially leading to an increased release of norepinephrine from nerve terminals. However, its primary vasodilatory effect is attributed to the blockade of postsynaptic  $\alpha_1$ -receptors in vascular smooth muscle.



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